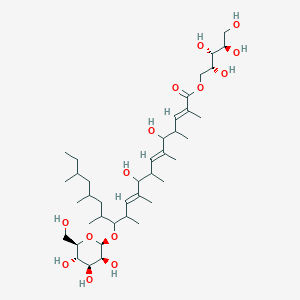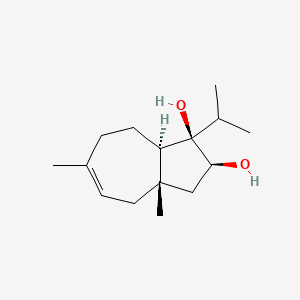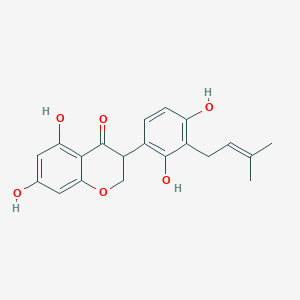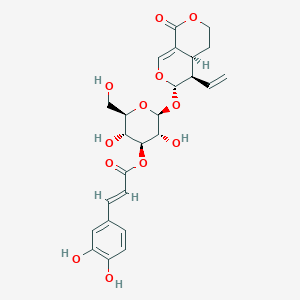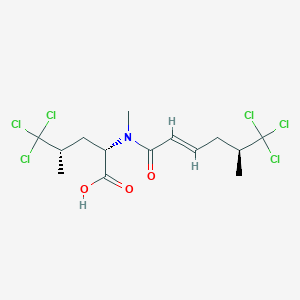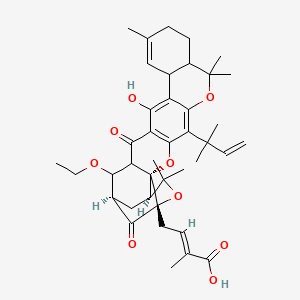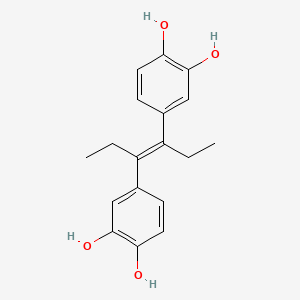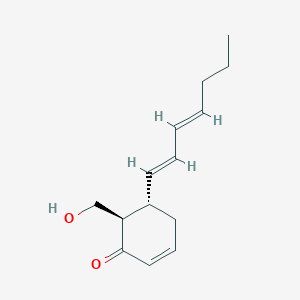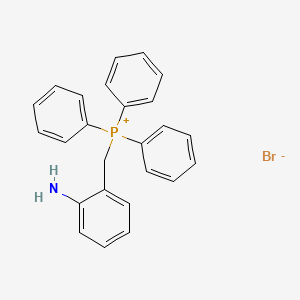
(2-Aminobenzyl)triphenylphosphonium bromide
Overview
Description
(2-Aminobenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula H2NC6H4CH2P(C6H5)3Br and a molecular weight of 448.33 g/mol . This compound is known for its versatile properties and has garnered attention in the scientific community for its applications in various fields .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of 2,3-disubstituted indoles and pyrrolocarbazoles , which are known to have various biological activities.
Mode of Action
It is used as a reactant in the intramolecular Wittig reaction , a chemical reaction used to couple aldehydes or ketones to triphenylphosphine to form an alkene.
Biochemical Pathways
It is used in the synthesis of pyrrolocarbazoles , which are known to inhibit poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells.
Result of Action
As a reactant in the synthesis of pyrrolocarbazoles , it contributes to the production of compounds that can inhibit PARP-1 , potentially leading to the accumulation of DNA damage and cell death in certain cells.
Biochemical Analysis
Biochemical Properties
(2-Aminobenzyl)triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in the synthesis of indoles. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Wittig reactions . The compound’s interaction with aromatic aldehydes and α,β-unsaturated aldehydes under microwave-assisted conditions results in the synthesis of 2-substituted indoles . These interactions are crucial for the formation of biologically active molecules, making this compound a valuable reagent in organic chemistry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in the synthesis of indoles, which are key subunits of biologically active molecules, suggests its potential impact on cellular activities . Additionally, its interactions with enzymes and proteins can lead to changes in cellular processes, further highlighting its significance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reactant in Wittig reactions, facilitating the formation of carbon-carbon bonds . The compound’s ability to interact with aromatic aldehydes and α,β-unsaturated aldehydes under microwave-assisted conditions results in the synthesis of 2-substituted indoles . These interactions are essential for the compound’s role in organic synthesis and its impact on biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in biochemical reactions . Long-term effects on cellular function and potential degradation products should be monitored to ensure accurate and reliable data.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical reactions and cellular processes. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of indoles highlights its importance in metabolic processes . Additionally, its interactions with enzymes can affect metabolic flux and metabolite levels, further emphasizing its significance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical experiments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding the compound’s effects on cellular processes and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-aminobenzyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2-Aminobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The amino group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation reactions can produce corresponding oxidized derivatives .
Scientific Research Applications
(2-Aminobenzyl)triphenylphosphonium bromide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Aminobenzyl)triphenylphosphonium bromide include:
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes an amino group attached to a benzyl moiety. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain research and industrial applications .
Properties
IUPAC Name |
(2-aminophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTZMAUPYYNVPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449889 | |
| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78133-84-3 | |
| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary application of (2-Aminobenzyl)triphenylphosphonium bromide in the context of the provided research?
A1: this compound serves as a crucial starting material for synthesizing 2,3-disubstituted indoles [] and 2-substituted indoles []. This reaction proceeds through a condensation reaction with aldehydes, followed by intramolecular cyclization, ultimately forming the indole core.
Q2: How does the reaction with different aldehydes influence the final indole product?
A2: The choice of aldehyde directly dictates the substituent at the 2-position of the resulting indole. For instance, using aromatic aldehydes or α,β-unsaturated aldehydes with this compound leads to 2,3-disubstituted indoles []. In contrast, employing indole-4-carboxaldehyde results in a 2-substituted indole product, specifically serving as an intermediate in the synthesis of arcyriacyanin A [].
Q3: Are there any advantages to using this compound in indole synthesis compared to other methods?
A3: The research highlights several advantages:
- High yields: The reactions generally proceed with high yields, ranging from 81-97% [] depending on the specific aldehyde used.
- One-pot synthesis: The synthesis of 2-substituted indoles can be achieved in a one-pot reaction under microwave-assisted conditions [], simplifying the procedure and potentially increasing efficiency.
- Access to complex structures: This method allows access to complex indole structures, exemplified by its use in synthesizing rutaecarpine [] and formally synthesizing arcyriacyanin A [], both of which are biologically relevant molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
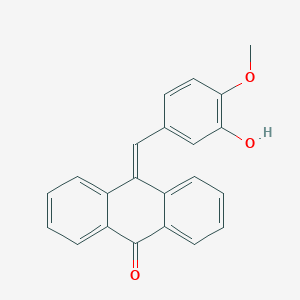

![N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)

